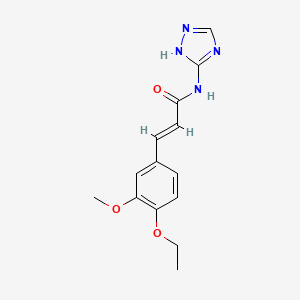

2-甲氧基-4-(2-硝基乙烯基)苯基 3-(4-氟苯基)丙烯酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

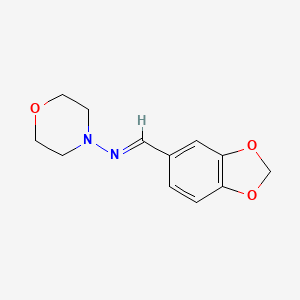

2-Methoxy-4-(2-nitrovinyl)phenyl 3-(4-fluorophenyl)acrylate is a novel compound that falls within the domain of organic chemistry and material science. It is recognized for its unique molecular structure, which has led to various studies on its synthesis, properties, and applications in different fields. Although specific research on this exact compound is limited, related compounds have been synthesized and characterized, providing insights into their molecular conformation, electronic transitions, and potential applications.

Synthesis Analysis

The synthesis of related compounds involves various organic chemistry techniques, including Knoevenagel condensation and radical polymerization. For example, the synthesis of a compound similar in structure involves the base-catalyzed reaction of specific benzaldehyde derivatives with acetonitrile analogs. This process typically results in compounds with significant molecular diversity and complexity, hinting at the intricate synthesis routes that might be involved for 2-methoxy-4-(2-nitrovinyl)phenyl 3-(4-fluorophenyl)acrylate as well (Yao, Li, & Huang, 2014).

Molecular Structure Analysis

The molecular structure of such compounds is often analyzed using spectroscopic methods such as FT-IR, UV-vis, NMR, and X-ray diffraction. These analyses reveal the compound's electronic configuration, molecular conformation, and bond interactions. For instance, density functional theory (DFT) and time-dependent DFT (TD-DFT) approaches are used to understand the ground state and excited state properties, respectively, which are crucial for predicting the behavior and reactivity of the compound (Asiri, Karabacak, Kurt, & Alamry, 2011).

Chemical Reactions and Properties

Chemical reactions involving compounds like 2-methoxy-4-(2-nitrovinyl)phenyl 3-(4-fluorophenyl)acrylate typically include nitration, halogenation, and polymerization. The presence of acrylate groups indicates reactivity towards radical initiation, which can lead to polymer formation. The nitro and methoxy substituents influence the electron density and distribution across the molecule, affecting its reactivity and the types of chemical reactions it can undergo.

Physical Properties Analysis

The physical properties, including melting point, solubility, and crystallinity, are determined by the compound's molecular structure. The presence of various functional groups such as acrylate, methoxy, and nitro groups significantly influences these properties, affecting the compound's application potential in materials science and organic electronics.

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, reactivity towards nucleophiles or electrophiles, and photoreactivity, are largely dictated by the functional groups present in the molecule. The electronic structure, particularly the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, provides insights into the chemical stability and reactivity of the compound.

References (Sources)

科学研究应用

光敏聚合物

具有光二聚化 α,β-不饱和酮部分的化合物(如丙烯酸酯和甲基丙烯酸酯)已被研究其在制造光敏聚合物中的潜力。这些聚合物表现出有趣的性质,如热稳定性和进行光交联的能力,使其适用于涂料、粘合剂和光刻胶中的应用 (Reddy, Subramanian, & Sainath, 1998)。

用于检测的荧光聚合物

已经开发出具有聚集诱导发射 (AIE) 特性的丙烯酸酯单体,用于合成高分子量聚合物。这些聚合物形成稳定的纳米粒子,并在硝基化合物存在下表现出显着的荧光猝灭,表明它们在检测硝基芳香族爆炸物中具有潜在用途 (Zhou et al., 2014)。

与四氯化钛的反应性

已经研究了 3-芳基-2-硝基丙烯酸乙酯衍生物与四氯化钛的反应性,从而形成在有机合成和材料科学中具有潜在应用的化合物 (Hirotani & Zen, 1994)。

与苯乙烯的共聚

已经合成出新的苯氧基环取代的苯基氰基丙烯酸酯,并与苯乙烯共聚,得到具有不同性质的聚合物,具体取决于取代基。这些研究有助于开发具有针对特定应用定制的性质的新材料 (Whelpley et al., 2022)。

热响应性聚合物

对丙烯酸羟乙酯和丙烯酸羟丙酯共聚的研究导致了具有热响应性质的聚合物的开发,使其成为生物医学应用中令人感兴趣的材料 (Hoogenboom et al., 2009)。

属性

IUPAC Name |

[2-methoxy-4-[(E)-2-nitroethenyl]phenyl] (E)-3-(4-fluorophenyl)prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14FNO5/c1-24-17-12-14(10-11-20(22)23)4-8-16(17)25-18(21)9-5-13-2-6-15(19)7-3-13/h2-12H,1H3/b9-5+,11-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUBPMMICLQTOLI-NJNCEADSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=C[N+](=O)[O-])OC(=O)C=CC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/[N+](=O)[O-])OC(=O)/C=C/C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14FNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47196978 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-Methoxy-4-(2-nitrovinyl)phenyl 3-(4-fluorophenyl)acrylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{(3S*,4R*)-1-[3-(1H-benzimidazol-2-yl)propanoyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5578970.png)

![3-isobutyl-N-[2-(1H-pyrazol-1-ylmethyl)benzyl]-5-isoxazolecarboxamide](/img/structure/B5578980.png)

![2-(1H-benzimidazol-2-yl)-5-chloro-4,6-dimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B5578985.png)

![N-{2-[(4-fluorophenyl)sulfonyl]ethyl}-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5578992.png)

![3-(1H-tetrazol-5-ylmethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5578993.png)

![2-methyl-4-(3-{[(3aR*,7aS*)-5-methyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]carbonyl}phenyl)-2-butanol](/img/structure/B5578996.png)

![N~3~-(5-ethylpyrazolo[1,5-a]pyrimidin-7-yl)-N~1~,N~3~-dimethyl-beta-alaninamide](/img/structure/B5579015.png)